TAK-901 is a potent, investigational small molecule inhibitor belonging to a novel azacarboline chemical class. It is characterized as a multi-targeted agent that primarily inhibits Aurora B kinase, a key regulator of mitosis, with an IC50 of 15 nM. Notably, TAK-901 also demonstrates significant cellular activity against other therapeutically relevant kinases, including FMS-like tyrosine kinase 3 (FLT3), which is frequently mutated in certain leukemias. Its functional effect in cells is consistent with Aurora B inhibition, leading to the suppression of histone H3 phosphorylation, failure of cytokinesis, and subsequent induction of polyploidy.
Substituting TAK-901 requires careful consideration of both its unique polypharmacology and its specific formulation requirements. Choosing a more selective Aurora B inhibitor, such as AZD1152, would forfeit the compound's potent, built-in inhibition of FLT3, a critical feature for certain cancer models like acute myeloid leukemia (AML). Conversely, substituting with a pan-Aurora inhibitor like Tozasertib (VX-680) may introduce a different off-target profile and lacks the specific time-dependent, tight-binding kinetics characteristic of TAK-901's interaction with Aurora B. Furthermore, this specific CAS number (934541-31-8) refers to the free base form, which is insoluble in aqueous buffers and requires organic solvents like DMSO for solubilization. This makes it fundamentally non-interchangeable with its corresponding hydrochloride salt (CAS 934542-50-4), which would be selected for entirely different, aqueous-based formulation protocols.
The free base form of TAK-901 (CAS 934541-31-8) is explicitly documented as being insoluble in water and ethanol, but soluble in dimethyl sulfoxide (DMSO) at concentrations of ≥25 mg/mL. This solubility profile dictates its use in experimental workflows that can accommodate DMSO as a vehicle.
| Evidence Dimension | Solubility |
| Target Compound Data | Insoluble in water (H2O) and ethanol (EtOH); Soluble in DMSO (≥25.25 mg/mL) |
| Comparator Or Baseline | Aqueous buffers or alternative salt forms (e.g., TAK-901 Hydrochloride), which are typically selected to improve aqueous solubility. |
| Quantified Difference | Qualitatively opposite solubility profiles for aqueous vs. organic solvents. |
| Conditions | Standard laboratory solvent conditions. |
This makes the free base the specific and required choice for developing high-concentration DMSO stock solutions for in vitro screening or for formulation in non-aqueous vehicles for in vivo studies.
While many compounds are selective for the Aurora kinase family, TAK-901 demonstrates potent, dual activity against both Aurora B and FLT3 in intact cells. It inhibits cellular histone H3 phosphorylation (an Aurora B marker) with an EC50 of 0.16 µmol/L and inhibits FLT3 autophosphorylation in MV4-11 leukemia cells with a comparable EC50 of 0.25 µmol/L. This contrasts with highly selective Aurora B inhibitors like AZD1152, which show greater than 1000-fold selectivity for Aurora B over other kinases and lack significant FLT3 activity.
| Evidence Dimension | Cellular Kinase Inhibition (EC50) |
| Target Compound Data | Aurora B: 0.16 µmol/L; FLT3: 0.25 µmol/L |
| Comparator Or Baseline | Highly selective Aurora B inhibitors (e.g., AZD1152) which lack potent FLT3 activity. |
| Quantified Difference | TAK-901 maintains near-equivalent low-micromolar potency against both Aurora B and FLT3, unlike selective comparators. |
| Conditions | Cell-based phosphorylation assays (PC3 cells for Aurora B; MV4-11 cells for FLT3). |
This provides a single-molecule solution for simultaneously targeting aberrant mitosis and key oncogenic driver mutations (e.g., FLT3-ITD in AML), a capability not present in highly selective Aurora B inhibitors.
Biochemical characterization revealed that TAK-901 exhibits time-dependent, tight-binding inhibition of Aurora B kinase. This mode of inhibition is distinct from that of many standard, reversible ATP-competitive inhibitors. The tight-binding nature suggests a slow dissociation rate from the target enzyme, which can lead to prolonged pharmacodynamic effects even after the circulating concentration of the compound has decreased.
| Evidence Dimension | Inhibition Kinetics |
| Target Compound Data | Time-dependent, tight-binding inhibition of Aurora B. |
| Comparator Or Baseline | Standard reversible kinase inhibitors with faster on/off rates. |
| Quantified Difference | Mechanistically distinct binding profile leading to potentially more durable target engagement. |
| Conditions | Biochemical kinase assays. |
This kinetic property can translate to a more sustained inhibition of the target pathway in cellular and in vivo models, potentially differentiating its biological impact from inhibitors with rapid dissociation kinetics.
For research in hematological malignancies, particularly acute myeloid leukemia (AML) cell lines or xenograft models harboring FLT3 mutations (e.g., MV4-11), TAK-901 is a rational choice. Its ability to potently inhibit both Aurora B and FLT3 with a single molecule allows for the investigation of synergistic effects without the need for combination studies with a separate FLT3 inhibitor.
When designing in vitro experiments, particularly high-throughput screens where compounds are prepared as concentrated stocks in DMSO, the free base of TAK-901 is the appropriate form. Its documented high solubility in DMSO ensures reliable and reproducible preparation of dosing solutions for cell-based assays.
In studies where the goal is to achieve a durable and prolonged inhibition of Aurora B kinase activity, TAK-901's tight-binding kinetic profile makes it a compelling tool. This is relevant for in vivo models where it may be desirable to assess the biological consequences of sustained pathway suppression that persists between doses.